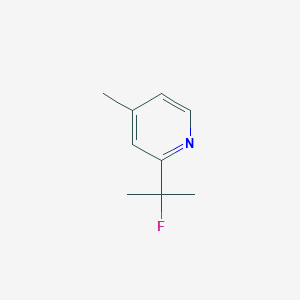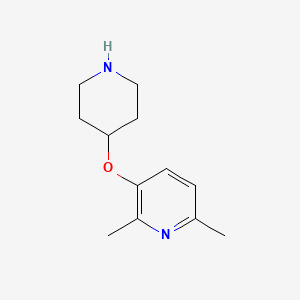
(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol is an organic compound that features a thiazole ring substituted with a phenylpropan-2-yl group and a methanol group Thiazole rings are known for their aromatic properties and are found in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under reflux conditions in ethanol.
Substitution with Phenylpropan-2-yl Group: The phenylpropan-2-yl group can be introduced via Friedel-Crafts alkylation using phenylpropan-2-yl chloride and aluminum chloride as a catalyst.
Introduction of Methanol Group: The methanol group can be added through a nucleophilic substitution reaction using formaldehyde and sodium borohydride in methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)carboxylic acid.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Introduction of bromine or nitro groups to the phenyl ring.
Applications De Recherche Scientifique
(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The phenylpropan-2-yl group may enhance the compound’s binding affinity to specific targets, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Phenylthiazol-4-yl)methanol: Lacks the phenylpropan-2-yl group, which may result in different biological activities.
(2-(4-Chlorophenyl)thiazol-4-yl)methanol: Contains a chlorophenyl group instead of a phenylpropan-2-yl group, potentially altering its chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C13H15NOS |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
[2-(2-phenylpropan-2-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NOS/c1-13(2,10-6-4-3-5-7-10)12-14-11(8-15)9-16-12/h3-7,9,15H,8H2,1-2H3 |
Clé InChI |
GPKOYITZTMQCSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=NC(=CS2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(2-ethoxy-4-methyl-1H-benzimidazol-6-yl)oxy]butanoate](/img/structure/B15358377.png)



![2-Chloro-6-ethoxy-1-phenylpyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15358397.png)
![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)
![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)


![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)

![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
